

The Discovery and Development of PCO371: An In-depth Technical Guide

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Compound of Interest

Compound Name: PCO371

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Executive Summary

PCO371 is a pioneering, orally bioavailable, non-peptide small molecule agonist of the parathyroid hormone type 1 receptor (PTH1R). Developed by Chugai Pharmaceutical, it represented a significant advancement in targeting Class B G protein-coupled receptors (GPCRs), which have historically been challenging for small molecule drug discovery. **PCO371** was primarily investigated for the treatment of hypoparathyroidism, a condition characterized by insufficient parathyroid hormone (PTH), leading to hypocalcemia. The compound's novel "molecular wedge" mechanism, involving binding to a unique intracellular allosteric site on the PTH1R, results in biased agonism, preferentially activating the Gs-cAMP signaling pathway over β -arrestin recruitment. Despite promising preclinical data in various animal models, the clinical development of **PCO371** was terminated in Phase 1. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and eventual discontinuation of **PCO371**.

Discovery and Lead Optimization

PCO371 was identified through a cell-based functional screening assay. The development process involved the optimization of a lead compound, CH5447240. This optimization focused on enhancing PTH1R agonistic activity while mitigating the formation of reactive metabolites.^[1]

From Lead Compound to PCO371

The lead compound, CH5447240, demonstrated PTH-like activity in preclinical models.[2] However, it was found to be converted to a reactive metabolite in human liver microsome assays.[2] The subsequent medicinal chemistry campaign aimed to address this liability, leading to the synthesis of **PCO371** with an improved safety profile and potent, selective agonism at the hPTH1R.[2]

Mechanism of Action: A "Molecular Wedge"

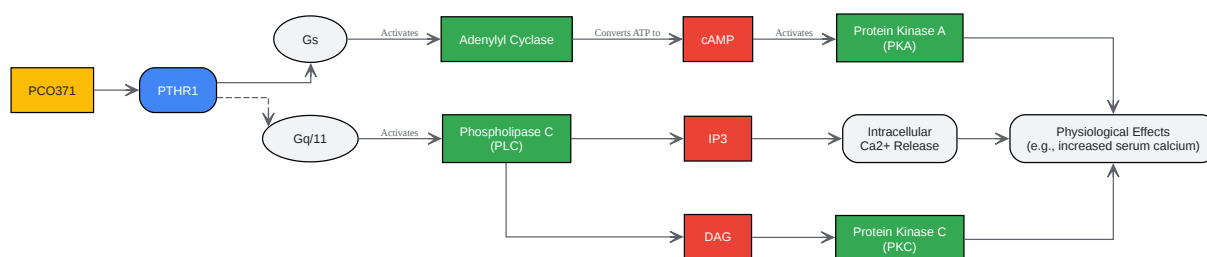
PCO371 exhibits a unique mechanism of action, functioning as a "molecular wedge" by binding to a novel, allosteric site within the intracellular cavity of the PTHR1.[3] This binding stabilizes the active conformation of the receptor in complex with its cognate Gs protein.[3] Cryo-electron microscopy studies have revealed that **PCO371** binds to a highly conserved intracellular pocket at the interface between the receptor and the Gs protein.[4][5] This is distinct from the binding site of the endogenous ligand, PTH.[5]

Biased Agonism

PCO371 is a G protein-biased agonist.[6] Its unique binding mode stabilizes an outward conformation of the intracellular portion of transmembrane helix 6, which favors G protein binding and activation over the recruitment of β -arrestin.[4][6] This biased signaling is thought to be beneficial, as the Gs-cAMP pathway is the primary mediator of the desired therapeutic effects of PTHR1 activation, while β -arrestin signaling has been associated with some adverse effects.[5]

Signaling Pathways

PCO371 activates the PTHR1, a Class B GPCR, leading to the activation of downstream signaling cascades. The primary pathway activated is the Gs-adenylyl cyclase-cAMP pathway. To a lesser extent, **PCO371** also stimulates the Gq/11-phospholipase C (PLC) pathway.



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Caption: PCO371 Signaling Pathway

Preclinical Pharmacology

PCO371 underwent extensive preclinical evaluation to characterize its in vitro and in vivo pharmacological properties.

In Vitro Studies

Table 1: In Vitro Activity of **PCO371**

Assay	Cell Line	Parameter	Value	Reference
cAMP Production	COS-7 cells expressing hPTHR1	EC50	2.4 μ M	[7][8]
cAMP Production	COS-7 cells expressing hPTHR1-deINT	EC50	2.5 μ M	[8]
Phospholipase C Activity	COS-7 cells expressing hPTHR1	EC50	17 μ M	[7][8]

In Vivo Studies

PCO371 was evaluated in rodent models of hypoparathyroidism and osteoporosis.

In thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism, oral administration of **PCO371** dose-dependently increased serum calcium and decreased serum phosphate levels.^[7] The effects were more robust and longer-lasting compared to subcutaneously administered human PTH(1-84).^[7]

In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, orally administered **PCO371** led to a significant increase in bone turnover.^[7]^[9] However, it resulted in only a limited increase in bone mass.^[7]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs.

Table 2: Pharmacokinetic Parameters of **PCO371** in Rats (Single Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	T1/2 (h)	AUC (ng·h/mL)	Oral Bioavailability (%)	Reference
2	180 ± 30	1.0 ± 0.0	1.5 ± 0.1	540 ± 80	34	^[7]
10	1020 ± 150	1.5 ± 0.3	1.7 ± 0.1	3580 ± 540	N/A	^[7]
50	5260 ± 890	1.3 ± 0.2	1.6 ± 0.1	21100 ± 3600	N/A	^[7]

Data are presented as mean ± S.D.

In normal dogs, single oral administrations of **PCO371** (3.0-30 mg/kg) also resulted in a significant increase in serum calcium levels.^[7]

Clinical Development and Discontinuation

PCO371 advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with hypoparathyroidism.

Clinical Trials

- NCT02475616: A Single Ascending Dose Study of **PCO371** in Healthy Volunteers. This study was designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of **PCO371**.
- NCT04209179: A Clinical Study Investigating the Safety, Tolerability, PK and PD of **PCO371** in Patients With Hypoparathyroidism. This was a multiple-ascending dose study in patients with hypoparathyroidism.[\[10\]](#)

Discontinuation of Development

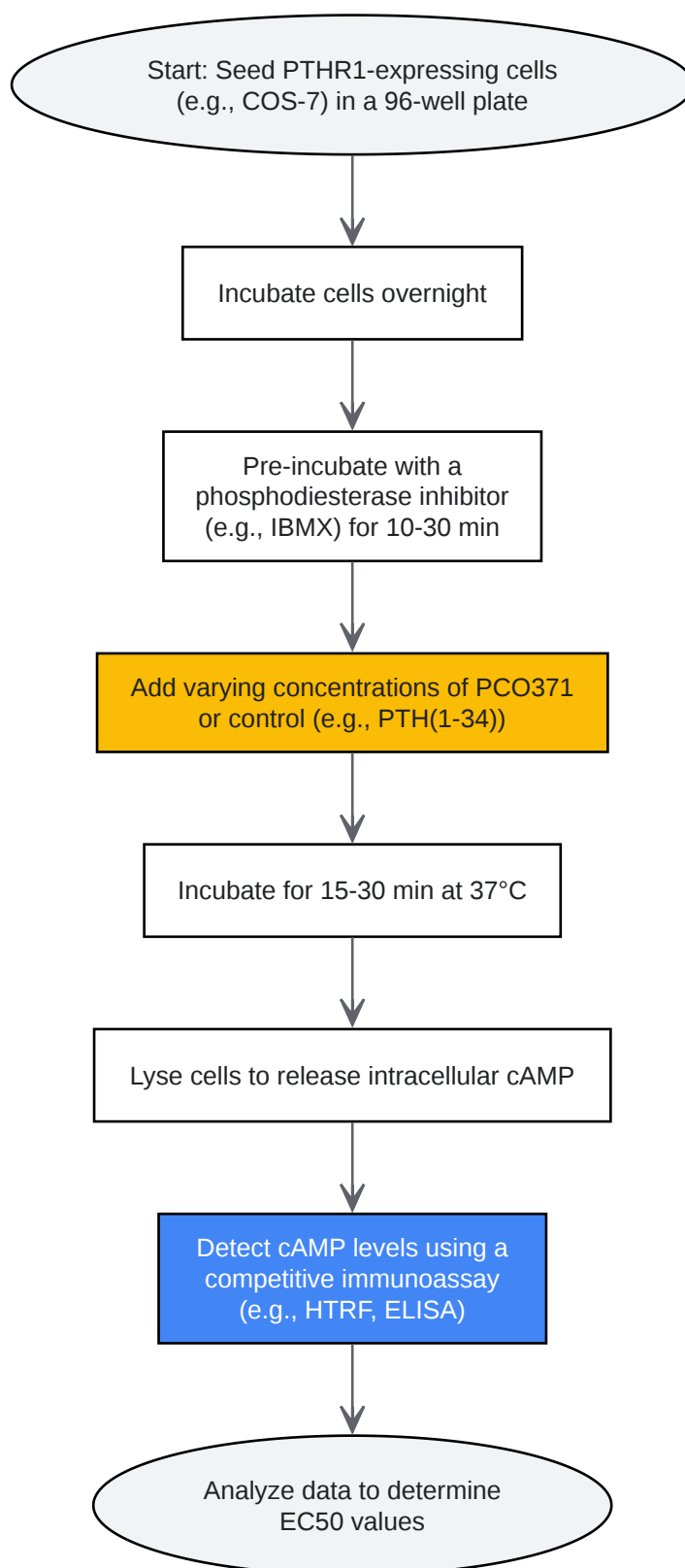
The clinical development of **PCO371** was terminated during Phase 1. The reason cited for the termination of NCT04209179 was "on the basis of the currently uncertain risk-benefit balance for the patients, and the strategic position of the development program."[\[10\]](#) Publicly available information from Chugai Pharmaceutical's pipeline updates during the development period showed a diminishing presence and eventual absence of **PCO371**, suggesting an internal decision to deprioritize the program.[\[3\]](#)

Experimental Protocols

The following are representative protocols for key experiments conducted during the development of **PCO371**, based on published literature and standard laboratory methods.

In Vitro cAMP Accumulation Assay

This assay measures the ability of **PCO371** to stimulate the production of cyclic AMP in cells expressing the PTHR1.



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Caption: cAMP Accumulation Assay Workflow

Detailed Methodology:

- **Cell Culture:** COS-7 cells are transiently transfected with a plasmid encoding human PTHR1.
- **Assay:** Transfected cells are seeded in 96-well plates. The following day, the cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.
- **Stimulation:** Cells are then stimulated with various concentrations of **PCO371** or a standard agonist like hPTH(1-34) for 20 minutes at 37°C.
- **Detection:** The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based).
- **Data Analysis:** The data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

Phospholipase C Activity Assay

This assay determines the ability of **PCO371** to activate the PLC pathway by measuring the accumulation of inositol phosphates.

Detailed Methodology:

- **Cell Labeling:** COS-7 cells expressing hPTH1R are labeled overnight with [3H]-myo-inositol.
- **Assay:** The cells are washed and pre-incubated with LiCl (which inhibits inositol monophosphatase) for 15 minutes.
- **Stimulation:** Cells are then stimulated with **PCO371** or hPTH(1-34) for 60 minutes.
- **Extraction:** The reaction is terminated with perchloric acid, and the inositol phosphates are extracted.
- **Quantification:** The total [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
- **Data Analysis:** Dose-response curves are generated to calculate the EC50 value.

Thyroparathyroidectomized (TPTX) Rat Model

This model is used to evaluate the efficacy of compounds for treating hypoparathyroidism.

Detailed Methodology:

- **Surgery:** Male Sprague-Dawley rats undergo surgical removal of the thyroid and parathyroid glands.
- **Post-operative Care:** Animals are provided with calcium-supplemented drinking water to prevent severe hypocalcemia.
- **Treatment:** After a recovery period, rats are administered **PCO371** orally.
- **Sample Collection:** Blood samples are collected at various time points post-dosing.
- **Analysis:** Serum calcium and phosphate levels are measured using standard biochemical assays.

Ovariectomized (OVX) Rat Model

This is a widely used model for studying postmenopausal osteoporosis.

Detailed Methodology:

- **Surgery:** Female Sprague-Dawley rats undergo bilateral ovariectomy.
- **Post-operative Care:** Animals are allowed to recover and develop osteopenia over a period of several weeks.
- **Treatment:** Rats are treated daily with oral **PCO371**.
- **Endpoint Analysis:** After the treatment period, bone mineral density is assessed using techniques like dual-energy X-ray absorptiometry (DXA). Bone turnover markers in serum and urine can also be measured.

Conclusion

PCO371 was a promising, orally active, non-peptide PTHR1 agonist with a novel mechanism of action. Its development highlighted the potential for small molecules to target complex Class B GPCRs. The preclinical data demonstrated its efficacy in animal models of hypoparathyroidism. However, the "uncertain risk-benefit balance" and strategic considerations led to the termination of its clinical development. The story of **PCO371** provides valuable insights for the drug discovery community, particularly in the design and development of biased agonists for challenging GPCR targets.

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